molecular formula C13H23NO4 B6305865 (2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid CAS No. 2349835-19-2

(2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid

Cat. No.: B6305865
CAS No.: 2349835-19-2
M. Wt: 257.33 g/mol
InChI Key: OTCAYPVLVXQJGB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Coupling: DIC or EDC in the presence of bases like DMAP or N-methylmorpholine (NMM).

Major Products Formed

    Deprotection: The primary product is the free amino acid.

    Coupling: The major products are peptides or peptide derivatives.

Scientific Research Applications

(2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(tert-Butoxycarbonylamino)-3-phenylpropanoic acid
  • (2S)-2-(tert-Butoxycarbonylamino)-3-(4-methylphenyl)propanoic acid
  • (2S)-2-(tert-Butoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid

Uniqueness

(2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other Boc-protected amino acids. This uniqueness can influence the reactivity and stability of the compound in various chemical reactions .

Properties

IUPAC Name

(2S)-4-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-7-9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCAYPVLVXQJGB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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